Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-

Description

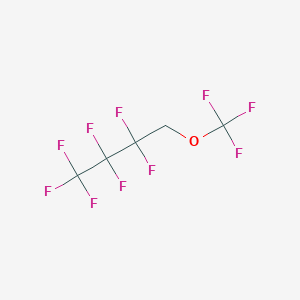

The compound Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- is a highly fluorinated ether characterized by seven fluorine atoms substituted on carbons 1–3 of the butane backbone and a trifluoromethoxy (-OCF₃) group at position 4.

- Chemical Formula: Likely C₄H₂F₁₀O (inferred from substitution pattern).

- Molecular Weight: Estimated at 268.05 g/mol (calculated based on analogous structures) .

- Structure: The butane chain (C1–C4) is fluorinated as follows:

- C1: 1,1,1-Trifluoro (CF₃).

- C2: 2,2-Difluoro (CF₂).

- C3: 3,3-Difluoro (CF₂).

- C4: 4-(Trifluoromethoxy) group (-O-CF₃).

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F10O/c6-2(7,1-16-5(13,14)15)3(8,9)4(10,11)12/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPZAHOTELVNST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204046 | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365808-24-7 | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365808-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- typically involves the fluorination of butane derivatives. One common method is the reaction of butane with fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups under specific conditions.

Oxidation Reactions: The compound can be oxidized to form perfluorinated alcohols or acids.

Reduction Reactions: Reduction can lead to the formation of partially fluorinated butane derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Major Products:

Substitution: Formation of halogenated butane derivatives.

Oxidation: Production of perfluorinated alcohols or acids.

Reduction: Generation of partially fluorinated butane derivatives.

Scientific Research Applications

Chemical Properties and Classifications

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties such as high thermal stability and resistance to degradation. These characteristics make them suitable for various applications including:

- Refrigerants : Due to their low global warming potential (GWP) compared to traditional refrigerants.

- Solvents : In chemical synthesis and extraction processes.

- Surfactants : In various formulations due to their surface-active properties.

Environmental Studies

Fluorinated compounds like butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- are frequently studied for their environmental impact. Research has indicated that these compounds can persist in the environment and bioaccumulate in living organisms. A study assessing the presence of PFAS in water sources utilized analytical methods to evaluate the stability and degradation pathways of various PFAS compounds under different conditions . This research is crucial for developing strategies to mitigate environmental contamination.

Toxicological Assessments

Recent studies have employed zebrafish models to investigate the developmental toxicity of PFAS compounds. These models have revealed significant insights into how exposure to such chemicals affects embryonic development. For instance, a systematic review highlighted that certain PFAS exhibited developmental toxicity at specific concentrations . This underscores the importance of understanding the toxicological profiles of compounds like butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- in risk assessments.

Chemical Synthesis

The compound is also utilized in synthetic chemistry as a reagent or solvent due to its unique properties. For example, it has been used in reactions involving trifluoromethylation processes where the introduction of trifluoromethyl groups into organic molecules is desired . This application is particularly relevant in pharmaceuticals and agrochemicals where fluorinated compounds can enhance biological activity.

Case Study 1: PFAS in Water Sources

A comprehensive analysis was conducted on the contamination levels of PFAS in various water sources across urban areas. The study utilized advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect and quantify PFAS levels. The findings indicated a correlation between industrial activities and elevated PFAS concentrations in nearby water bodies .

Case Study 2: Developmental Toxicity Screening

In another study utilizing zebrafish embryos exposed to a range of PFAS including butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- researchers identified specific developmental anomalies linked to chemical exposure. The results emphasized the need for high-throughput screening methods to assess the toxicity of emerging fluorinated compounds effectively .

Mechanism of Action

The mechanism of action of Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound can act as a strong electrophile or nucleophile, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally similar fluorinated alkanes and ethers, highlighting key differences in substituents, molecular weight, and thermodynamic properties:

Key Comparisons:

Substituent Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound increases electronegativity and steric bulk compared to methoxy (-OCH₃) or iodine substituents. This enhances thermal stability and reduces flammability but may lower solubility in polar solvents .

- Iodine-containing analogs (e.g., 374-98-1) are heavier and more reactive, often serving as intermediates in fluoropolymer synthesis .

Thermodynamic Properties :

- The methoxy analog (376-98-7) has a vaporization enthalpy of 34.6 kJ/mol at 308 K, suggesting moderate volatility suitable for heat-transfer fluids . The target compound’s trifluoromethoxy group likely reduces volatility further due to increased molecular weight and intermolecular forces.

For example, HFE-7100 (a methoxy-nonafluorobutane) has a GWP of 320, significantly lower than traditional refrigerants .

Synthetic Challenges :

- Introducing the trifluoromethoxy group requires specialized fluorination techniques, such as electrochemical fluorination or direct substitution, which are less common than methods for iodinated or methoxy analogs .

Research Findings and Data Gaps

- Thermal Stability : Fluorinated ethers generally exhibit decomposition temperatures above 200°C, but experimental data for the target compound is lacking. Analogous compounds (e.g., 347148-74-7) suggest stability up to 250°C .

- Toxicity: Limited evidence exists, but related HFEs (e.g., HFE-7200) show low acute toxicity in mammalian studies, with LD₅₀ values >2,000 mg/kg .

- Applications : The compound’s low polarity and high dielectric strength make it a candidate for dielectric fluids or precision cleaning solvents in electronics manufacturing .

Biological Activity

Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- is a fluorinated organic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their unique chemical properties stemming from the presence of carbon-fluorine bonds. This article aims to explore the biological activity of this specific compound by reviewing relevant research findings and case studies.

- Molecular Formula : C₄H₃F₇O

- Molecular Weight : 200.06 g/mol

- Boiling Point : 95–97 °C

- Flash Point : 25 °C

Biological Activity Overview

The biological activity of fluorinated compounds like Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- is often linked to their persistence in the environment and potential toxic effects in biological systems. Research has shown that PFAS can accumulate in human and animal tissues and may lead to various health issues.

Table 1: Summary of Biological Effects of PFAS

| Health Effect | Description |

|---|---|

| Endocrine Disruption | PFAS exposure has been associated with altered hormone levels and reproductive dysfunction. |

| Immunotoxicity | Studies indicate that PFAS can impair immune responses, increasing susceptibility to infections. |

| Developmental Toxicity | Prenatal exposure to PFAS has been linked to adverse developmental outcomes in offspring. |

| Carcinogenic Potential | Some studies suggest a correlation between PFAS exposure and increased cancer risk. |

Case Study 1: Immunotoxicity in Animal Models

A study investigated the immunotoxic effects of various PFAS compounds on mice. The results indicated that exposure to heptafluorobutyl substances led to significant alterations in immune function, including reduced antibody production following vaccination .

Case Study 2: Reproductive Outcomes

Research focusing on pregnant women exposed to PFAS revealed associations with low birth weights and developmental delays in children. The study highlighted the need for further investigation into the long-term health impacts on children exposed to these substances during gestation .

Research Findings

Recent studies have expanded our understanding of how compounds like Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- interact with biological systems:

- Toxicokinetics : Research indicates that PFAS can be absorbed through ingestion and dermal contact but are primarily excreted via urine. Their persistence in the body raises concerns regarding chronic exposure effects .

- Environmental Persistence : The stability of fluorinated compounds contributes to their accumulation in ecosystems. Studies have shown that these substances can bioaccumulate in aquatic organisms and subsequently enter the food chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.